5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
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Overview
Description
The compound “5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a thiophene ring, and an oxadiazole ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
Biological Activities and Therapeutic Potential
1,3,4-Oxadiazole bearing compounds, including derivatives similar to the mentioned chemical structure, have been identified as attractive candidates for their biological activities. A study by Khalid et al. (2016) demonstrated the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were screened against butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies to find their ligand-BChE binding affinity. This research underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in treating conditions associated with enzyme inhibition (Khalid et al., 2016).
Antimicrobial and Antitubercular Applications
Several studies have focused on the antimicrobial and antitubercular applications of 1,3,4-oxadiazole derivatives. For instance, Shingare et al. (2022) discussed the synthesis, molecular docking, and pharmacological evaluation of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents. Their research offers insights into the development of new antitubercular molecules based on the structural modification of oxadiazole derivatives (Shingare et al., 2022).
Anticancer Properties
The anticancer properties of 1,3,4-oxadiazole derivatives have also been explored. Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents. Their research emphasized the significance of the tetrahydropyridine (THP) moiety in enhancing the biological activity of 1,3,4-oxadiazole derivatives, showcasing their potential in anticancer therapy (Redda & Gangapuram, 2007).
Antifungal and Plant Protection
Compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant antifungal activities and potential as plant protectants. Xu et al. (2011) synthesized new sulfone compounds containing 1,3,4-oxadiazole moieties that exhibited good antifungal activities against various plant pathogenic fungi, some showing superiority over commercial fungicides. This research highlights the utility of 1,3,4-oxadiazole derivatives in developing potential agrochemicals for plant disease management (Xu et al., 2011).
Mechanism of Action
Target of Action
The compound contains a piperidine moiety, which is a common structural component in many pharmaceuticals . Piperidine derivatives have been found to interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to predict its exact targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, some piperidine derivatives are known to interact with receptors or enzymes, altering their function .
Biochemical Pathways
Again, without specific studies, it’s challenging to predict the exact biochemical pathways this compound might affect. Piperidine derivatives can be involved in a variety of biochemical processes depending on their specific targets .
properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S2/c18-13-5-7-14(8-6-13)26(22,23)21-9-1-3-12(11-21)17-19-16(20-24-17)15-4-2-10-25-15/h2,4-8,10,12H,1,3,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCGOOILOQEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
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